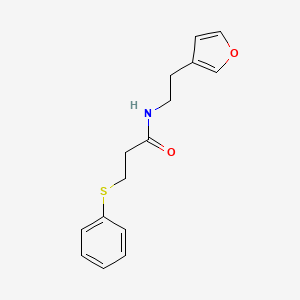

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide

Description

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenylthio (-SPh) group at the 3-position and a 2-(furan-3-yl)ethyl moiety at the nitrogen atom.

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-15(16-9-6-13-7-10-18-12-13)8-11-19-14-4-2-1-3-5-14/h1-5,7,10,12H,6,8-9,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJVGWLVJMAYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NCCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide typically involves the following steps:

Formation of the furan-3-yl ethyl intermediate: This can be achieved through the reaction of furan with ethyl bromide in the presence of a base such as potassium carbonate.

Thioether formation: The furan-3-yl ethyl intermediate is then reacted with thiophenol in the presence of a base like sodium hydride to form the phenylthio derivative.

Amidation: Finally, the phenylthio derivative is reacted with acryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide has been explored for its potential therapeutic properties:

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties through modulation of specific molecular targets involved in cell proliferation and apoptosis. Interaction with enzymes and receptors has been noted, which could lead to effective treatments against various cancer types .

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial activity, showing promise against certain bacterial strains. This suggests potential applications in developing new antibiotics .

Chemical Research

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile reagent in synthetic chemistry .

Material Science

The unique electronic properties associated with the furan and phenylthio groups make this compound suitable for applications in material science, particularly in developing new organic materials with specific electronic or optical properties .

Case Study 1: Anticancer Evaluation

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via interaction with apoptotic pathways .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 15 |

| This compound | MCF7 (Breast Cancer) | 20 |

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited antimicrobial activity against several pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to establish its efficacy .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the phenylthio group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(furan-2-ylmethyl)-3-phenylpropanamide ()

- Structural Differences : The furan substituent is at the 2-position instead of 3, and the propanamide chain lacks the phenylthio group.

- Synthesis : Prepared via Rh-catalyzed coupling with furan-2-ylmethanamine and 3-phenylpropanal (64% yield) .

- Properties : The absence of sulfur reduces lipophilicity (clogP ~2.1 vs. ~3.5 estimated for the target compound). The furan-2-yl group may exhibit weaker electron-donating effects compared to furan-3-yl.

2-(Substituted sulphur)-3-(substituted phenyl)propionic acid derivatives ()

- Functional Group Comparison : These compounds feature sulfur in sulfone/sulfoxide forms rather than thioether linkages.

- Applications: Patent data highlight anti-inflammatory activity, suggesting sulfur’s role in modulating COX-2 inhibition .

N-(2-(5-methoxy-2-(phenylthio)-1H-indol-3-yl)ethyl)acetamide ()

- Structural Contrast : Phenylthio is attached to an indole ring rather than the propanamide chain.

- Synthesis : Achieved via melatonin derivatization (95% yield), indicating stability of phenylthio groups under mild conditions .

- Bioactivity : Indole-thioether hybrids often target serotonin receptors, whereas the target compound’s linear structure may favor different interactions.

3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ()

- Backbone Similarity : Both share a propanamide core, but the oxobenzoxazole substituent introduces rigidity and H-bond acceptors.

- Activity : Reported 10–18% conversion rates in enzymatic assays, underscoring the impact of substituent flexibility on bioactivity .

Data Table: Key Properties of Comparable Compounds

*clogP values estimated using ChemDraw or analogous tools.

Critical Analysis of Research Findings

- Sulfur’s Role: Phenylthio groups enhance metabolic stability compared to oxygen analogs (e.g., phenoxy), as seen in patent derivatives .

- Furan Position : Furan-3-yl may confer distinct electronic effects vs. furan-2-yl due to differences in resonance donation, impacting binding to aromatic receptors .

- Synthetic Feasibility : High yields in related compounds (e.g., 64–95% ) suggest the target compound could be synthesized efficiently using Rh or Pd catalysis.

Biological Activity

N-(2-(furan-3-yl)ethyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound involves several key steps:

- Formation of the Furan Intermediate : The reaction of furan with ethyl bromide in the presence of potassium carbonate yields the furan-3-yl ethyl intermediate.

- Thioether Formation : This intermediate is then treated with thiophenol using sodium hydride to produce the phenylthio derivative.

- Amidation : Finally, the phenylthio derivative reacts with acryloyl chloride in the presence of triethylamine to form the target compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that compounds containing furan moieties often exhibit significant antibacterial activity. For instance, derivatives of furan have shown effectiveness against various bacterial strains, highlighting their potential as therapeutic agents .

Anticancer Activity

The compound is also being explored for its anticancer properties. Studies suggest that furan-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cellular targets are still under investigation, but preliminary results indicate promising activity against certain cancer cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme activity.

- Hydrophobic Interactions : The phenylthio group may form hydrophobic contacts with lipid membranes or protein binding sites, influencing cellular uptake and bioactivity .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. Results indicated that at concentrations ranging from 25 to 100 μg/mL, the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Potential

In vitro tests conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The compound induced apoptosis in these cells, as evidenced by increased levels of caspase activity and DNA fragmentation analysis .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.